molecular formula C19H16BrN3O3 B5286812 (2E)-2-(4-bromophenyl)-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enenitrile

(2E)-2-(4-bromophenyl)-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enenitrile

Cat. No.: B5286812
M. Wt: 414.3 g/mol
InChI Key: VHYZTVGMFQOHJR-WJDWOHSUSA-N
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Description

(2E)-2-(4-bromophenyl)-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enenitrile is a complex organic compound characterized by the presence of a bromophenyl group, a morpholinyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-bromophenyl)-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a condensation reaction with malononitrile in the presence of a base such as piperidine to form the intermediate 2-(4-bromophenyl)acetonitrile.

    Nitration: The intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, yielding 2-(4-bromophenyl)-3-nitroacetonitrile.

    Morpholine Substitution: The nitro intermediate undergoes a substitution reaction with morpholine in the presence of a suitable catalyst, such as palladium on carbon, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-bromophenyl)-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-(4-bromophenyl)-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-2-(4-bromophenyl)-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Bromomethyl methyl ether: Contains a bromine atom and an ether group.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally similar due to the presence of aromatic rings and functional groups.

Uniqueness

(2E)-2-(4-bromophenyl)-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enenitrile is unique due to its combination of bromophenyl, morpholinyl, and nitrophenyl groups, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-(2-morpholin-4-yl-5-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3/c20-17-3-1-14(2-4-17)16(13-21)11-15-12-18(23(24)25)5-6-19(15)22-7-9-26-10-8-22/h1-6,11-12H,7-10H2/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYZTVGMFQOHJR-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=C(/C#N)\C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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